N-(4-methyl-3-{[(1-phenylcyclopentyl)carbonyl]amino}phenyl)-2-furamide
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Overview
Description
N-[4-METHYL-3-(1-PHENYLCYCLOPENTANEAMIDO)PHENYL]FURAN-2-CARBOXAMIDE is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-METHYL-3-(1-PHENYLCYCLOPENTANEAMIDO)PHENYL]FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally benign reagents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-METHYL-3-(1-PHENYLCYCLOPENTANEAMIDO)PHENYL]FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron compounds for Suzuki–Miyaura coupling, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[4-METHYL-3-(1-PHENYLCYCLOPENTANEAMIDO)PHENYL]FURAN-2-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[4-METHYL-3-(1-PHENYLCYCLOPENTANEAMIDO)PHENYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives and related heterocyclic compounds, such as:
Furan-2-carboxamide derivatives: Known for their antimicrobial and anti-inflammatory activities.
Indole derivatives: Exhibiting a wide range of biological activities, including antiviral and anticancer properties
Uniqueness
N-[4-METHYL-3-(1-PHENYLCYCLOPENTANEAMIDO)PHENYL]FURAN-2-CARBOXAMIDE is unique due to its specific structural features, which confer distinct biological and pharmacological properties. Its combination of a furan ring with a phenylcyclopentaneamido group makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C24H24N2O3 |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[4-methyl-3-[(1-phenylcyclopentanecarbonyl)amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C24H24N2O3/c1-17-11-12-19(25-22(27)21-10-7-15-29-21)16-20(17)26-23(28)24(13-5-6-14-24)18-8-3-2-4-9-18/h2-4,7-12,15-16H,5-6,13-14H2,1H3,(H,25,27)(H,26,28) |
InChI Key |
NSIJHBLRPMMQQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3(CCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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